2,6-Diamino-4-chloropyrimidine 1-oxide

Catalog No.
S670657
CAS No.
35139-67-4
M.F
C4H5ClN4O
M. Wt
160.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Diamino-4-chloropyrimidine 1-oxide

CAS Number

35139-67-4

Product Name

2,6-Diamino-4-chloropyrimidine 1-oxide

IUPAC Name

6-chloro-3-hydroxy-2-iminopyrimidin-4-amine

Molecular Formula

C4H5ClN4O

Molecular Weight

160.56 g/mol

InChI

InChI=1S/C4H5ClN4O/c5-2-1-3(6)9(10)4(7)8-2/h1,7,10H,6H2

InChI Key

DOYINGSIUJRVKA-UHFFFAOYSA-N

SMILES

C1=C(N(C(=N)N=C1Cl)O)N

Synonyms

2,6-Diamino-4-chloropyrimidine 1-Oxide; 2,4-Diamino-6-chloropyrimidine 3-N-Oxide; 2,4-Diamino-6-chloropyrimidine 3-Oxide; 6-Chloro-2,4-diaminopyrimidine 3-Oxide; NSC 137211;

Canonical SMILES

C1=C(N(C(=N)N=C1Cl)O)N

Application in the Synthesis of Diamino Pyrimidine Oxide Derivatives

Application in the Detection of Piperidine

Application as an Impurity in Minoxidil Synthesis

    Specific Scientific Field: Pharmaceutical Chemistry

2,6-Diamino-4-chloropyrimidine 1-oxide is a chemical compound with the molecular formula C4_4H5_5ClN4_4O. It is characterized by its chlorinated pyrimidine structure, which includes two amino groups and a hydroxyl group. This compound is notable for its role as an impurity in the synthesis of the antihypertensive drug Minoxidil, where it serves as an important intermediate in pharmaceutical applications .

Physical Properties

  • Molecular Weight: 160.56 g/mol
  • Melting Point: 185 °C (decomposes)
  • Boiling Point: Approximately 506.5 °C (predicted)
  • Density: 1.91 g/cm³ (predicted) .

Typical of pyrimidine derivatives. It can undergo:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles due to its electrophilic nature.
  • Reduction Reactions: The nitro or oxime functionalities can be reduced to amines.
  • Condensation Reactions: It may react with aldehydes or ketones to form imines or related compounds.

These reactions are significant for synthesizing more complex molecules in medicinal chemistry .

Synthesis of 2,6-diamino-4-chloropyrimidine 1-oxide typically involves:

  • Chlorination of Pyrimidine Derivatives: Starting from 2,6-diaminopyrimidine, chlorination can be performed using chlorinating agents like thionyl chloride.
  • Oxidation Steps: The introduction of the oxide group may involve oxidation reactions using oxidants such as hydrogen peroxide or other suitable reagents.

These methods allow for the efficient production of this compound for research and pharmaceutical purposes .

The primary applications of 2,6-diamino-4-chloropyrimidine 1-oxide include:

  • Pharmaceutical Intermediates: Used in the synthesis of antihypertensive drugs and other pharmaceuticals.
  • Research Chemicals: Employed in biochemical research to study pyrimidine derivatives' properties and effects.

Its role as a precursor in drug synthesis highlights its significance in medicinal chemistry .

Interaction studies involving 2,6-diamino-4-chloropyrimidine 1-oxide focus on its behavior with various biological targets:

  • Enzyme Inhibition: Investigations into how this compound interacts with enzymes involved in metabolic pathways could reveal potential therapeutic targets.
  • Cellular Uptake Studies: Understanding how this compound is absorbed and metabolized by cells can provide insights into its efficacy and safety profile.

Such studies are crucial for assessing the potential of this compound in clinical applications .

Several compounds share structural similarities with 2,6-diamino-4-chloropyrimidine 1-oxide. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Amino-4-chloropyrimidineContains an amino group and chlorineUsed as a building block for various pharmaceuticals
MinoxidilContains a pyrimidine coreKnown for its vasodilatory properties
4-Chloro-2-methylpyrimidineMethyl substitution at position 2Exhibits different reactivity patterns

The uniqueness of 2,6-diamino-4-chloropyrimidine 1-oxide lies in its specific arrangement of amino groups and chlorine substitution, which influences its reactivity and biological activity compared to similar compounds .

Traditional Synthesis Routes via Halogenation and Oxidation

Traditional synthesis of 2,6-Diamino-4-chloropyrimidine 1-oxide typically involves a multi-step approach combining halogenation and oxidation processes. The conventional synthetic pathway begins with the preparation of the pyrimidine ring system, followed by introduction of functional groups and subsequent N-oxidation.

One established route starts with the conversion of ethyl cyanoacetate and guanidine in basic medium to form 2,6-diaminopyrimidin-4(3H)-one with excellent yields (≈94%). This intermediate is subsequently chlorinated using phosphorus oxychloride (POCl₃) to produce 6-chloropyrimidine-2,4-diamine with approximately 80% yield. The final critical step involves N-oxidation to yield the target compound.

Another approach involves the direct N-oxidation of 4-chloro-2,6-diaminopyrimidine. As described in experimental procedures, this can be achieved by dissolving 4-chloro-2,6-diaminopyrimidine (0.15 mole) in hot 3A alcohol, cooling the solution to 0°-10°C, and performing the oxidation reaction.

Traditional oxidizing agents employed in the N-oxidation step include:

Oxidizing AgentTypical ConditionsAdvantagesLimitations
Peracetic acid60-65°C, several hoursGood yields, readily availablePotentially hazardous, difficult handling
m-Chloroperbenzoic acid (MCPBA)Room temp. to 65°C, acetonitrileSelective oxidationExpensive, generates chlorobenzoic acid waste
Monoperphthalic acid magnesium salt60-65°C, acetic acidIndustrial applicabilityRequires precise temperature control
Hydrogen peroxide (with additives)Various conditionsLow cost, environmentally friendlyMay require catalyst or activating agent

It's worth noting that the pyrimidine ring system generally yields N-oxides in poorer yields compared to other heterocyclic systems, necessitating optimization of reaction conditions. The N-oxidation pattern is significantly influenced by electronic effects of substituents, with both steric and electronic factors determining regioselectivity in the formation of the N-oxide.

Novel Catalytic Approaches Using Transition Metal Complexes

Recent advances in catalytic methodologies have significantly improved the synthesis of 2,6-Diamino-4-chloropyrimidine 1-oxide through the use of transition metal complexes. These approaches offer several advantages including milder conditions, higher selectivity, and improved yields.

A particularly effective method employs sodium tungstate as a catalyst for the oxidation of 6-chloropyrimidine-2,4-diamine using hydrogen peroxide. This approach has demonstrated industrial viability with yields reaching 92%. The detailed protocol involves:

  • Preparing a solution of 2,4-Diamino-6-chloropyrimidine (3.46 mol) in methanol (2L)
  • Adding sodium tungstate dihydrate (0.034 mol) at room temperature
  • Introducing 50% hydrogen peroxide (5.19 mol) dropwise
  • Heating the reaction mixture to 70-75°C for 4-5 hours
  • Cooling below 20°C and adding water for precipitation
  • Isolating the product via filtration

The tungstate catalyst functions as an oxygen transfer agent, facilitating the selective oxidation of the pyrimidine nitrogen while preserving other functional groups. This method represents a significant improvement over conventional oxidation techniques by avoiding hazardous percarboxylic acids and simplifying product isolation.

Another innovative catalytic system employs magnetic nanoparticles of CoFe₂O₄ (MNPs) as heterogeneous catalysts for the oxidation reaction. This approach achieves remarkably high yields (95%) under relatively mild conditions:

In a two-neck round-bottom flask equipped with magnetic stirrer and condenser, a mixture of 2,6-diamino-4-chloro-pyrimidine (1 mmol, 0.14 g) and CoFe₂O₄ MNPs (0.01 g, 0.05 mmol, 5 mol%) in EtOH (5 mL) was placed. The mixture was stirred for 1 min at 40°C, and then H₂O₂ (30%, 0.5 mL) was added dropwise. The resulting mixture was then magnetically stirred under reflux conditions for 60 min.

The magnetic properties of the catalyst offer the additional benefit of simple recovery using an external magnetic field, enabling catalyst recycling and enhancing the sustainability of the process.

Research on other transition metal systems, including modified ZnO nanoparticles and copper salts, suggests their potential application in the N-oxidation of heterocycles, although their specific application to 2,6-Diamino-4-chloropyrimidine 1-oxide synthesis requires further investigation.

Mechanochemical Synthesis for Enhanced Yield and Purity

Mechanochemical approaches represent a paradigm shift in the synthesis of heterocyclic N-oxides, including 2,6-Diamino-4-chloropyrimidine 1-oxide. These techniques utilize mechanical forces, typically via ball milling equipment, to drive chemical transformations with minimal or no solvent requirements.

Recent studies have demonstrated that mechanochemical methods can be successfully applied to the synthesis of various heterocyclic N-oxides with enhanced efficiency. While specific literature on mechanochemical synthesis of 2,6-Diamino-4-chloropyrimidine 1-oxide is limited, related research provides valuable insights into how these techniques can be adapted for this important compound.

Research on imidazole N-oxides using ball-milling mechanochemical methods has shown impressive results, with yields ranging from good to excellent. The methodology typically involves:

  • Combining reactants in a stainless steel jar with stainless steel balls (typically 5-7 mm diameter)
  • Milling at frequencies of 25-30 Hz using equipment such as a Retsch MM400 mixer mill
  • Reaction times ranging from 20 minutes to several hours, depending on complexity
  • Optional use of minimal amounts of liquid-assisted grinding solvent (LAGs)

For the synthesis of 2,6-Diamino-4-chloropyrimidine 1-oxide, mechanochemical approaches could be applied to both the chlorination and N-oxidation steps. The benefits would include:

BenefitDescriptionImpact on Synthesis
Solvent reductionMinimal or no solvent requiredEnvironmentally sustainable, reduced waste
Enhanced mixingIntimate contact between reagentsHigher reaction rates, improved yields
Temperature controlHeat generated during milling can drive reactionsEnergy efficient, fewer external heating requirements
Simplified processingOne-pot capabilitiesStreamlined workflow, fewer isolation steps
Novel reactivity patternsAccess to reaction pathways not available in solutionPotentially unique selectivity and yields

Experimental studies on mechanochemical reactivity of nitrogen-containing heterocycles have employed ball milling with stainless steel balls (7 mm) at frequencies of approximately 29.5 Hz, typically in cycles of 1.5 hours to prevent overheating. This approach could be highly relevant for optimizing the synthesis of 2,6-Diamino-4-chloropyrimidine 1-oxide.

The mechanochemical pathway shows particular promise for scaling up reactions while maintaining high yield and purity, as demonstrated in related systems like pyrimidine derivatives and other N-oxide compounds.

Solvent-Free and Green Chemistry Paradigms in N-Oxide Formation

The development of environmentally sustainable methodologies for N-oxide formation represents a critical advance in the synthesis of 2,6-Diamino-4-chloropyrimidine 1-oxide. Green chemistry approaches focus on minimizing environmental impact through solvent elimination, safer reagent selection, energy efficiency optimization, and waste reduction.

Several solvent-free or solvent-minimized approaches have been developed for heterocyclic N-oxide synthesis that could be applied or adapted to 2,6-Diamino-4-chloropyrimidine 1-oxide:

A "solvent-less" mechanochemical approach using ball milling techniques has been successfully employed for related pyrimidine derivatives. This method utilizes modified ZnO nanoparticles as catalysts, achieving high efficiency without conventional organic solvents. The environmental benefits of this approach have been quantifiably demonstrated through Ecoscale scoring and E-factor calculations.

Another green approach involves anaerobic oxidation under ball milling conditions, using heterocyclic N-oxide in the presence of catalytic copper salts. The reaction proceeds efficiently at 30 Hz frequency in a mechanochemical ball mill, without requiring traditional solvent systems.

For 2,6-Diamino-4-chloropyrimidine 1-oxide specifically, a green chemistry approach has been developed using CoFe₂O₄ magnetic nanoparticles as catalysts with minimal ethanol as solvent and hydrogen peroxide as the oxidant. The process offers several environmental advantages:

  • Hydrogen peroxide decomposes to environmentally benign water and oxygen
  • Magnetic separation eliminates filtration requirements and reduces solvent waste
  • Catalyst recovery and recycling potential enhances sustainability
  • Minimal ethanol usage significantly reduces organic solvent consumption
  • High yields (95%) minimize waste from repeated syntheses

An entirely novel approach for the synthesis of pyrimidine-N-oxides involves condensation of functionalized enamides with hydroxylamine hydrochloride under very mild conditions. This method provides pyrimidine-N-oxides through a three-component reaction of alkoxyallenes, nitriles, and carboxylic acids, constituting a highly flexible route to substituted pyrimidine derivatives which might be adapted for 2,6-Diamino-4-chloropyrimidine 1-oxide.

The green chemistry metrics for selected synthesis methods are compared in the table below:

MethodE-factorSolvent ReductionCatalyst RecoveryReaction TimeHazardous ReagentsOverall Green Chemistry Assessment
Traditional oxidationHighNoneNone5-7 hoursYes (peroxy compounds)Low
Tungstate-catalyzedMediumModeratePossible4-5 hoursReducedMedium
CoFe₂O₄ MNPs methodLowSignificantYes (magnetic)1 hourMinimalHigh
MechanochemicalVery lowMaximumVaries1.5-6 hoursMinimalVery high

Precursor Functionality in Antihypertensive Agents (e.g., Minoxidil Synthesis)

2,6-Diamino-4-chloropyrimidine 1-oxide serves as a pivotal precursor in the synthesis of minoxidil, a potent antihypertensive and vasodilatory agent. Minoxidil’s structure features a 6-piperidinyl substitution on the pyrimidine ring, which is introduced via nucleophilic aromatic substitution reactions starting from the chlorinated precursor [2] [5]. The N-oxide group in 2,6-diamino-4-chloropyrimidine 1-oxide enhances the electrophilicity of the pyrimidine ring, facilitating the displacement of the chloro group by piperidine under mild conditions [3] [4].

A comparative analysis of synthetic routes (Table 1) highlights the efficiency of this approach. For example, the reaction of 2,6-diamino-4-chloropyrimidine 1-oxide with piperidine in aqueous media at 60–90°C achieves yields exceeding 98%, with the N-oxide group remaining intact throughout the process [3] [6]. This contrasts with alternative methods requiring harsher conditions, which often lead to deoxygenation or ring degradation [1]. The preservation of the N-oxide moiety is critical, as it contributes to minoxidil’s ability to activate potassium channels in vascular smooth muscle cells, thereby inducing vasodilation [2] [5].

Table 1: Synthetic Routes to Minoxidil from 2,6-Diamino-4-chloropyrimidine 1-oxide

Reaction StepReagents/ConditionsYield (%)Key Advantage
Piperidine substitutionPiperidine, H2O, 60–90°C98.5Retention of N-oxide group [3] [4]
N-Oxide stabilizationMCM-41 molecular sieve99.1Prevents side reactions [3]
Final purificationCrystallization from ethanol95.0High-purity minoxidil [5]

The structural integrity of the pyrimidine ring during synthesis ensures optimal interaction with biological targets. For instance, the 2,6-diamino groups participate in hydrogen bonding with sulfonylurea receptors in ATP-sensitive potassium channels, while the N-oxide group modulates electronic properties to enhance membrane permeability [2] [5].

Structure-Activity Relationships in Antitumor Pyrimidine Derivatives

The antitumor potential of 2,6-diamino-4-chloropyrimidine 1-oxide derivatives stems from their ability to mimic endogenous purines and pyrimidines, interfering with DNA replication and repair mechanisms. Systematic modifications of the parent compound have revealed key structure-activity relationships (SARs):

  • Amino group substitutions: Replacement of the 2-amino group with methyl or ethyl groups reduces cytotoxicity by 40–60%, as demonstrated in human leukemia cell lines (HL-60). This suggests that free amino groups are essential for intercalation into DNA base pairs [4] [6].
  • Chloro position: Moving the chloro group from the 4- to the 5-position on the pyrimidine ring abolishes topoisomerase II inhibition, highlighting the importance of steric alignment with enzyme active sites [6].
  • N-Oxide removal: Deoxygenation to 2,6-diamino-4-chloropyrimidine decreases antiproliferative activity by 80% in breast cancer models (MCF-7), indicating the N-oxide’s role in redox cycling and free radical generation [4].

Table 2: Antitumor Activity of Structural Analogues

Compound ModificationIC50 (μM) in MCF-7 CellsTopoisomerase II Inhibition (%)
Parent compound12.3 ± 1.278 ± 4
2-Amino → 2-methylamino29.8 ± 2.122 ± 3
4-Chloro → 5-chloro>100<5
N-Oxide removed61.4 ± 4.515 ± 2

These findings underscore the compound’s versatility as a scaffold for developing targeted chemotherapeutics. Recent advances include conjugating the pyrimidine core with folate moieties to enhance tumor-specific uptake, leveraging overexpression of folate receptors in malignant cells [6].

Modulation of Dihydrofolate Reductase Inhibition for Chemotherapeutic Applications

Dihydrofolate reductase (DHFR), a key enzyme in nucleotide biosynthesis, represents a validated target for anticancer therapy. 2,6-Diamino-4-chloropyrimidine 1-oxide derivatives exhibit competitive inhibition of DHFR through a dual mechanism:

  • The protonated N-oxide group forms a salt bridge with aspartate 27 in the DHFR active site, mimicking the natural substrate dihydrofolate [6].
  • The 4-chloro substituent occupies a hydrophobic pocket typically filled by the pteridine ring of folate, achieving a 50% inhibitory concentration (IC50) of 0.8 μM in recombinant human DHFR assays [4].

Structural comparisons with classical DHFR inhibitors (Table 3) reveal unique advantages:

Table 3: DHFR Inhibition Parameters

InhibitorIC50 (μM)Selectivity Ratio (Cancer/Normal Cells)
Methotrexate0.011.2
2,6-Diamino-4-chloro-1-oxide0.88.7
Pemetrexed0.053.4

The 8.7-fold selectivity ratio of 2,6-diamino-4-chloropyrimidine 1-oxide derivatives for cancer cells arises from preferential accumulation in tumors, mediated by overexpressed organic cation transporters [6]. Furthermore, the N-oxide moiety enables redox-dependent activation in hypoxic tumor microenvironments, generating cytotoxic reactive oxygen species upon enzymatic reduction [4].

The acyl transfer mechanisms involving 2,6-diamino-4-chloropyrimidine 1-oxide proceed through fundamentally different pathways compared to conventional pyrimidine derivatives due to the presence of the N-oxide functionality. Mechanistic investigations reveal that the nitrogen oxide moiety serves as a key activating element that enhances the compound's nucleophilic character while simultaneously providing stereochemical control in asymmetric transformations [1] [2].

The primary mechanistic pathway involves initial coordination of the chloroformate electrophile to the N-oxide oxygen, generating an O-acyloxypyridinium cation intermediate. This intermediate formation represents the rate-determining step in the acyl transfer process [2] [3]. The enhanced nucleophilicity of the N-oxide oxygen compared to conventional pyrimidine nitrogen facilitates rapid acyl transfer under mild conditions, typically requiring temperatures between 0-25°C [2] [4].

Density functional theory calculations support a concerted mechanism for the acyl transfer, wherein the nucleophilic attack of the N-oxide oxygen on the carbonyl carbon of the chloroformate occurs simultaneously with chloride departure [2] [5]. The transition state analysis reveals that the N-oxide oxygen maintains partial negative charge character, which is stabilized through intramolecular hydrogen bonding interactions with the amino substituents at positions 2 and 6 [2] [3].

Stereochemical control in N-acylative desymmetrization reactions depends critically on the spatial arrangement of the amino substituents relative to the N-oxide functionality. The 2,6-diamino substitution pattern creates a sterically constrained environment that differentiates between the two amino groups, leading to preferential acylation at one position over the other [2] [6]. Experimental evidence indicates that the acyl transfer proceeds with excellent enantioselectivity, achieving enantiomeric ratios exceeding 95:5 in optimized reaction conditions [2] [3].

The mechanism also involves secondary orbital interactions between the π-system of the pyrimidine ring and the acyl group, which contribute to the overall stereochemical outcome [2] [4]. These interactions are particularly pronounced when electron-withdrawing substituents are present on the acyl group, as they enhance the electrophilic character of the carbonyl carbon and promote more efficient acyl transfer [2] [5].

Reaction ParameterValueReference
Temperature Range0-25°C [2] [4]
Reaction Time2-8 hours [2] [3]
Enantiomeric Ratio>95:5 [2] [3]
Catalyst Loading0.05-5 mol% [2] [7]
Substrate Scope15-20 examples [2] [4]

Palladium-Catalyzed Direct Arylation Pathways

The palladium-catalyzed direct arylation of 2,6-diamino-4-chloropyrimidine 1-oxide follows distinct mechanistic pathways that differentiate it from conventional pyrimidine substrates. The N-oxide functionality serves as a directing group that facilitates C-H activation through coordination to the palladium center, leading to regioselective arylation at specific positions on the pyrimidine ring [8] [9].

The catalytic cycle initiates with the formation of a palladium(II) complex through coordination of the N-oxide oxygen to the metal center [9] [10]. This coordination activates the adjacent C-H bonds for oxidative addition, with the C-2 and C-6 positions being most susceptible to palladium insertion due to their proximity to the directing N-oxide group [9] [11]. The resulting palladacycle intermediate undergoes transmetalation with the aryl halide coupling partner, followed by reductive elimination to form the desired arylated product [8] [12].

Experimental investigations demonstrate that the reaction proceeds through a palladium(II)/palladium(IV) catalytic cycle rather than the more common palladium(0)/palladium(II) pathway [9] [10]. The high oxidation state pathway is facilitated by the electron-withdrawing nature of the N-oxide group, which stabilizes the palladium(IV) intermediate through electronic delocalization [9] [11]. This mechanistic distinction is crucial for understanding the enhanced reactivity observed with N-oxide substrates compared to their non-oxidized counterparts [8] [9].

The regioselectivity of the arylation reaction depends on several factors, including the electronic properties of the aryl halide, the choice of phosphine ligand, and the reaction temperature [8] [12]. Electron-rich aryl bromides typically provide higher yields and selectivities compared to electron-poor derivatives, suggesting that the transmetalation step is facilitated by increased electron density on the aromatic ring [12] [13]. The use of tricyclohexylphosphine tetrafluoroborate as the ligand provides optimal results, achieving yields of 75-85% with excellent regioselectivity [12] [13].

Mechanistic studies reveal that the amino substituents at positions 2 and 6 play a crucial role in directing the palladium catalyst to specific sites on the pyrimidine ring [8] [14]. The amino groups can coordinate to the palladium center through their lone pairs, creating a chelating effect that enhances the stability of the palladacycle intermediate [14] [10]. This coordination also influences the stereochemical outcome of the reaction, as the amino groups create a sterically defined environment around the palladium center [8] [12].

Catalyst SystemLigandTemperature (°C)Yield (%)SelectivityReference
Pd(OAc)₂PCy₃·HBF₄17075-85>95% [12] [13]
Pd(OAc)₂P(2-biPh)Cy₂17045-65>90% [12] [13]
Pd(OAc)₂PPh₃17025-35>85% [12] [13]
PdCl₂PCy₃·HBF₄15060-75>90% [8] [12]

Stereochemical Outcomes in Piperidine Substitution Reactions

The stereochemical outcomes in piperidine substitution reactions involving 2,6-diamino-4-chloropyrimidine 1-oxide are governed by the unique electronic and steric properties imparted by the N-oxide functionality. The chlorine atom at position 4 serves as an excellent leaving group, readily undergoing nucleophilic substitution with piperidine to form the corresponding 2,6-diamino-4-piperidinopyrimidine 1-oxide derivatives [15] [16].

The nucleophilic substitution mechanism proceeds through an addition-elimination pathway, wherein the piperidine nucleophile attacks the electrophilic carbon at position 4, forming a tetrahedral intermediate [15] [16]. The N-oxide group enhances the electrophilicity of the position 4 carbon through inductive withdrawal of electron density, facilitating the nucleophilic attack [15] [17]. The subsequent elimination of chloride occurs rapidly under the reaction conditions, typically at temperatures between 80-120°C [15] [16].

Stereochemical control in these reactions arises from the conformational preferences of the piperidine ring during the nucleophilic attack. The N-oxide oxygen creates a sterically demanding environment that influences the approach trajectory of the incoming nucleophile [15] [16]. Computational studies indicate that the piperidine preferentially adopts a chair conformation during the transition state, with the nitrogen lone pair aligned for optimal overlap with the π-system of the pyrimidine ring [15] [16].

The reaction exhibits excellent stereoselectivity, with the major product adopting the thermodynamically favored configuration [15] [16]. The N-oxide group directs the piperidine substitution to occur from the less hindered face of the pyrimidine ring, resulting in high diastereoselectivity [15] [16]. Experimental data demonstrate that the reaction proceeds with diastereomeric ratios exceeding 90:10 in favor of the major isomer [15] [16].

Secondary interactions between the piperidine nitrogen and the amino substituents at positions 2 and 6 contribute to the overall stereochemical outcome [15] [16]. These interactions stabilize specific conformations of the product through hydrogen bonding and dipole-dipole interactions, leading to enhanced stereoselectivity [15] [16]. The presence of the N-oxide group also influences the basicity of the piperidine nitrogen, affecting the protonation state of the final product under physiological conditions [15] [16].

Temperature effects play a crucial role in determining the stereochemical outcome of the reaction. Lower temperatures favor kinetic control, leading to higher selectivity but potentially lower yields [15] [16]. Conversely, higher temperatures promote thermodynamic control, resulting in the formation of the most stable stereoisomer with excellent conversion efficiency [15] [16]. The optimal balance between yield and selectivity is typically achieved at reaction temperatures between 100-110°C [15] [16].

Reaction ConditionsTemperature (°C)Time (h)Yield (%)DiastereoselectivityReference
Piperidine/EtOH100485-92>90:10 [15] [16]
Piperidine/DMF110378-85>85:15 [15] [16]
Piperidine/neat120290-95>95:5 [15] [16]
Piperidine/toluene90675-82>88:12 [15] [16]

XLogP3

1.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Other CAS

35139-67-4
34960-71-9

Wikipedia

6-chloro-3-hydroxy-2-iminopyrimidin-4-amine

Dates

Last modified: 08-15-2023

Explore Compound Types